molecular formula C25H24N2O7 B4056363 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

Cat. No.: B4056363
M. Wt: 464.5 g/mol
InChI Key: CJIYYYJXBZMVES-UHFFFAOYSA-N
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Description

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is a complex organic compound that features a nitrobenzyl group, a dimethoxyphenyl group, and a phenylalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multiple steps:

    Formation of the 4-nitrobenzyl ester: This can be achieved by reacting 4-nitrobenzyl alcohol with an appropriate acid chloride or anhydride under basic conditions.

    Coupling with phenylalanine: The ester is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Various nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 4-aminobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate.

    Reduction: 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalanine.

    Substitution: Derivatives with substituted methoxy groups.

Scientific Research Applications

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for its potential as a prodrug, where the compound is metabolized into an active drug within the body.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate depends on its application. In medicinal chemistry, it may act as a prodrug, where the nitro group is reduced to an amine, activating the compound. The molecular targets and pathways involved would depend on the specific active drug released upon metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O7/c1-32-22-13-10-19(15-23(22)33-2)24(28)26-21(14-17-6-4-3-5-7-17)25(29)34-16-18-8-11-20(12-9-18)27(30)31/h3-13,15,21H,14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIYYYJXBZMVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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